[2,2'-Bipyridine]-6-carbonitrile
Overview
Description
“[2,2’-Bipyridine]-6-carbonitrile” is an organic compound that is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of 2,2’-bipyridine macrocycles uses simple starting materials to produce these previously hard to access rotaxane precursors in remarkable yields . The method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions .Molecular Structure Analysis
The lowest energy conformation of 2,2’-bipyridine, both in solid state and in solution, is coplanar, with nitrogen atoms in trans position . It is also known that monoprotonated bipyridine adopts a cis conformation .Chemical Reactions Analysis
A large number of complexes of 2,2’-bipyridine have been described . It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis
The physical properties of 2,2’-bipyridine include color, density, hardness, and melting and boiling points . Its chemical properties can be determined only by changing its molecular structure .Scientific Research Applications
1. Catalysis and Carbon Dioxide Reduction
A significant application of [2,2'-Bipyridine]-6-carbonitrile derivatives is in catalysis, particularly for carbon dioxide reduction. For instance, the Re(bipy-tBu)(CO)3Cl complex, where bipy includes variants like 2,2'-bipyridine, has shown improved catalytic activity for reducing carbon dioxide to carbon monoxide, highlighting its potential in environmental applications (Smieja & Kubiak, 2010).
2. Synthesis of Functionalized Derivatives
The compound has been used in the synthesis of various functionalized derivatives. A notable example is the one-pot synthesis of functionalized 6-(indol-3-yl)-2,2′-bipyridine derivatives, achieved under neat condition. This illustrates the compound’s versatility in chemical synthesis (Thirumurugan & Perumal, 2009).
3. Antiviral Activity
Studies have also explored the antiviral activity of bipyridine-3′-carbonitrile derivatives. For instance, derivatives reacted with halogen-containing reagents showed potential in antiviral applications against viruses like HSV1 and Hepatitis A (Attaby et al., 2006).
4. Electrocatalysis
The use of bulky bipyridine ligands in Ru-based molecular electrocatalysts, which includes variants like 6,6'-dimesityl-2,2'-bipyridine, has been reported. These compounds show promising results in electrocatalysis, particularly in the reduction of carbon dioxide (Machan et al., 2015).
5. Photopolymerization and 3D Printing
In the field of photopolymerization and 3D printing, bipyridine-3-carbonitrile derivatives have been used as photoinitiators. Their reactivity under UV-A and visible light sources makes them suitable for various photopolymerization processes, including 3D printing applications (Fiedor et al., 2020).
6. Antibacterial and Antifungal Applications
Complexes formed with 2,2'-bipyridine moieties have shown significant microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus. This indicates potential use in antibacterial materials (Pallavicini et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHLNAALBJVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454982 | |
Record name | [2,2'-Bipyridine]-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-6-carbonitrile | |
CAS RN |
4392-85-2 | |
Record name | [2,2'-Bipyridine]-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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